molecular formula C7H11Cl2FN2 B1384735 4-(Aminomethyl)-3-fluoroaniline dihydrochloride CAS No. 2200281-02-1

4-(Aminomethyl)-3-fluoroaniline dihydrochloride

Cat. No. B1384735
M. Wt: 213.08 g/mol
InChI Key: BMSOMZNXSVWJPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Aminomethyl)-3-fluoroaniline dihydrochloride (4-AMFAD) is a synthetic chemical compound with a wide range of applications in scientific research. It is a highly lipophilic compound, which makes it a useful tool for studying the effects of drugs on the body. 4-AMFAD is commonly used in biomedical research and biochemistry, as it is a potent inhibitor of the enzyme tyrosine hydroxylase (TH). This enzyme is involved in the production of the neurotransmitters dopamine, norepinephrine, and epinephrine. 4-AMFAD is also used in laboratory experiments to study the effects of drugs on the body.

Scientific Research Applications

Application 1: Fluorometric Determination of Zinc Ions

  • Summary of the Application : This compound is used in the synthesis of a novel Schiff base chemosensor (BMHM) based on benzimidazole for the fluorometric determination of Zinc ions .
  • Methods of Application : The chemosensor exhibits a strong and quick turn-on fluorescence response in an ethanol-water (1:1, v/v) medium on varying concentrations of Zn2+ . The recognition of Zn2+ is based on the Chelation-enhanced fluorescence effect .
  • Results or Outcomes : The binding constant and limit of detection for BMHM-Zn2+ complexation were estimated to be 7.99×104 M−1 and 0.148 µM, respectively . The extreme fluorescent enhancement caused by Zn2+ binding in chemosensor BMHM occurred at a pH range of 6–7 .

Application 2: Photoswitchable Binding Interactions

  • Summary of the Application : This compound is used in the synthesis of small-molecule- and peptide-based inhibitors of trypsin to better understand how photoswitchable drugs interact with their biological target .
  • Methods of Application : The inhibitors were separately irradiated for 15 min (352 nm) in DMSO and Tris buffer .
  • Results or Outcomes : The best peptidic inhibitor displayed a more than fivefold difference in inhibitory activity between isomeric states, whereas the best small-molecule inhibitor only showed a 3.4-fold difference .

Application 3: Immune Stimulation by pH-Degradable Poly(norbornene) Nanogels

  • Summary of the Application : This compound is used in the synthesis of poly-(norbornene)-based, acid-degradable nanogels for the covalent ligation of imidazoquinolines (IMDQs) .
  • Methods of Application : The intact nanogels trigger sufficient TLR7/8 receptor stimulation, but their degraded version of soluble, IMDQ-conjugated poly(norbornene) chains hardly activates TLR7/8 .
  • Results or Outcomes : The immunologically silent behavior of the degraded nanogels guarantees both spatial and temporal control over immune activity and holds promise for improved clinical applications .

Application 4: Synthesis of Photoswitchable Drugs

  • Summary of the Application : This compound is used in the synthesis of photoswitchable drugs, which are drugs that can be activated photochemically, both when and where needed .
  • Methods of Application : The compound was coupled to 4-aminomethyl benzamidine dihydrochloride, using HATU and DIPEA in DMF .
  • Results or Outcomes : The resulting photoswitchable drugs have been reported to target ion channels, receptors, and enzymes, for treatment of diseases such as cancers and bacterial infections .

Application 5: Synthesis of Imidazoquinoline Immune Stimulants

  • Summary of the Application : This compound is used in the synthesis of imidazoquinoline (IMDQ) immune stimulants .
  • Methods of Application : The compound is used to synthesize poly-(norbornene)-based, acid-degradable nanogels for the covalent ligation of IMDQs .
  • Results or Outcomes : The intact nanogels trigger sufficient TLR7/8 receptor stimulation, but their degraded version of soluble, IMDQ-conjugated poly(norbornene) chains hardly activates TLR7/8 . This guarantees both spatial and temporal control over immune activity and holds promise for improved clinical applications .

properties

IUPAC Name

4-(aminomethyl)-3-fluoroaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.2ClH/c8-7-3-6(10)2-1-5(7)4-9;;/h1-3H,4,9-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSOMZNXSVWJPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-3-fluoroaniline dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Aminomethyl)-3-fluoroaniline dihydrochloride
Reactant of Route 2
4-(Aminomethyl)-3-fluoroaniline dihydrochloride
Reactant of Route 3
4-(Aminomethyl)-3-fluoroaniline dihydrochloride
Reactant of Route 4
4-(Aminomethyl)-3-fluoroaniline dihydrochloride
Reactant of Route 5
4-(Aminomethyl)-3-fluoroaniline dihydrochloride
Reactant of Route 6
4-(Aminomethyl)-3-fluoroaniline dihydrochloride

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